Cas no 2639457-50-2 (tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate)

tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate 化学的及び物理的性質
名前と識別子
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- EN300-28229780
- tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate
- 2639457-50-2
- tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate
-
- インチ: 1S/C14H21BrN2O2/c1-10-8-11(15)13(17-9-10)16-7-5-6-12(18)19-14(2,3)4/h8-9H,5-7H2,1-4H3,(H,16,17)
- InChIKey: KSRBQHUJBFEWCG-UHFFFAOYSA-N
- SMILES: BrC1=CC(C)=CN=C1NCCCC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 328.07864g/mol
- 同位素质量: 328.07864g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 292
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 51.2Ų
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28229780-0.1g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 0.1g |
$943.0 | 2025-03-19 | |
Enamine | EN300-28229780-2.5g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 2.5g |
$2100.0 | 2025-03-19 | |
Enamine | EN300-28229780-5g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 5g |
$3105.0 | 2023-09-09 | ||
Enamine | EN300-28229780-1g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 1g |
$1070.0 | 2023-09-09 | ||
Enamine | EN300-28229780-0.05g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 0.05g |
$900.0 | 2025-03-19 | |
Enamine | EN300-28229780-1.0g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 1.0g |
$1070.0 | 2025-03-19 | |
Enamine | EN300-28229780-0.25g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 0.25g |
$985.0 | 2025-03-19 | |
Enamine | EN300-28229780-10g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 10g |
$4606.0 | 2023-09-09 | ||
Enamine | EN300-28229780-10.0g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 10.0g |
$4606.0 | 2025-03-19 | |
Enamine | EN300-28229780-0.5g |
tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)amino]butanoate |
2639457-50-2 | 95.0% | 0.5g |
$1027.0 | 2025-03-19 |
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoateに関する追加情報
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate: A Comprehensive Overview
tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate, also known by its CAS number 2639457-50-2, is a compound of significant interest in the field of organic chemistry and materials science. This compound is a derivative of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of the bromine atom at the 3-position and the methyl group at the 5-position of the pyridine ring introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations.
The structure of tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate consists of a pyridine ring substituted with bromine and methyl groups, linked to an amino group via an ethylene bridge. The amino group is further connected to a tert-butyl ester, which serves as a protecting group for the amine. This esterification not only stabilizes the amine but also facilitates its use in subsequent reactions. The compound's molecular formula is C16H24BrN2O2, and its molecular weight is approximately 378.19 g/mol.
The synthesis of tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate typically involves multi-step processes, including nucleophilic aromatic substitution, esterification, and possibly deprotection steps. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, the use of palladium catalysts in cross-coupling reactions has been reported to enhance the formation of arylamines, which are key intermediates in this compound's synthesis.
In terms of physical properties, tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate is a crystalline solid with a melting point around 110°C. Its solubility in common organic solvents such as dichloromethane and THF is moderate, making it suitable for solution-phase reactions. The compound exhibits UV absorption characteristics typical of pyridine derivatives, with maxima in the range of 270–300 nm, which can be useful for spectroscopic analysis.
The applications of tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate span across various domains. In pharmaceutical chemistry, it serves as an intermediate in the synthesis of bioactive molecules targeting specific receptors or enzymes. Recent studies have highlighted its potential as a precursor for drugs acting on G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.
In materials science, this compound has been explored for its role in synthesizing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The bromine substituent on the pyridine ring facilitates metal coordination, enabling the construction of porous materials with applications in gas storage and catalysis.
The reactivity of tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate is primarily influenced by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the methyl group on the pyridine ring. These opposing effects create a balance that enhances the compound's versatility in undergoing various reactions, including nucleophilic substitutions, eliminations, and additions.
Recent research has focused on leveraging computational chemistry to predict and optimize reaction pathways involving this compound. For example, density functional theory (DFT) calculations have been employed to study the electronic transitions and reactivity patterns of this compound under different conditions.
In conclusion, tert-butyl 4-(3-bromo-5-methylpyridin-2-yl)aminobutanoate, with its unique structural features and versatile reactivity, continues to be a valuable compound in both academic research and industrial applications. Its role as an intermediate in drug discovery and materials synthesis underscores its importance in advancing modern chemistry.
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